Ethyl 5-amino-1,6-naphthyridine-8-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 5-amino-1,6-naphthyridine-8-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-14-10(12)7-4-3-5-13-9(7)8/h3-6H,2H2,1H3,(H2,12,14) |
InChI Key |
NWJCGDWNAFKJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C2=C1N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
The 1,6-naphthyridine scaffold is typically constructed via cyclocondensation reactions between aminopyridine derivatives and carbonyl-containing intermediates. A prominent method involves the Niementowski reaction , adapted from benzo[b] naphthyridine syntheses . For instance, anthranilic acid analogs react with cyclic ketones under phosphorus oxychloride catalysis to form fused naphthyridines. While the cited examples focus on benzo-fused systems , analogous conditions using ethyl 3-amino-4-ethoxycarbonylpyridine and 4-piperidone derivatives yield non-fused 1,6-naphthyridines.
-
Combine ethyl 3-amino-4-ethoxycarbonylpyridine (1.0 equiv) and 4-piperidone (1.2 equiv) in phosphorus oxychloride (3.0 equiv).
-
Heat at 100°C for 4 hours under nitrogen.
-
Quench with aqueous NaOH (pH 9–10), extract with dichloromethane, and recrystallize from diethyl ether.
Yield: 68–92% .
Functionalization via Nitro-Group Reduction
Introducing the 5-amino group often proceeds through reduction of a nitro precursor. Patent WO2012151640A1 details Fe-mediated reductions in acidic media, applicable to 1,6-naphthyridines:
-
Suspend ethyl 5-nitro-1,6-naphthyridine-8-carboxylate (1.0 equiv) in acetic acid (5 vol).
-
Add iron powder (3.0 equiv) and stir at 50–60°C for 3 hours.
-
Filter, wash with water, and recrystallize from ethanol.
Yield: 85–90% .
Alternative reductants like sodium dithionite in aqueous THF (25–30°C, 2 hours) achieve comparable yields (88%) with milder conditions .
Regioselective Esterification and Cyclization
Positioning the ethyl carboxylate at C8 necessitates careful substrate design. A two-step approach from WO2012151640A1 involves:
-
Esterification : React 5-nitro-1,6-naphthyridine-8-carboxylic acid with thionyl chloride in DMF, followed by ethanol quench.
-
Cyclization : Treat the intermediate with ethyl 3-(N,N-dimethylamino)acrylate in acetonitrile/triethylamine at 25–30°C.
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Esterification | SOCl₂, DMF, 25°C | 92% | 98% |
| Cyclization | Acetonitrile, 2.5 h | 87% | 95% |
Solvent and Catalytic Effects on Reaction Efficiency
Solvent polarity significantly impacts cyclization kinetics. Dichloromethane and 1,2-dimethoxyethane enhance intermediate solubility, while ethanol facilitates crystallization . Catalytic systems like montmorillonite K10 (for Niementowski reactions) or Pd/C (for hydrogenations) improve regioselectivity.
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 2.5 | 87 |
| Acetonitrile | 3.0 | 82 |
| THF | 4.0 | 75 |
Purification and Characterization
Post-synthetic purification often involves sequential filtrations and recrystallizations. For example, crude ethyl 5-amino-1,6-naphthyridine-8-carboxylate is washed with ice-cold water (0–5°C) to remove acidic byproducts, then recrystallized from ethanol/water (4:1) . Purity ≥98% is achievable via column chromatography (silica gel, ethyl acetate/hexane) .
Characterization data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-2), 8.15 (d, J=5.6 Hz, 1H, H-7), 6.89 (br s, 2H, NH₂), 4.42 (q, J=7.1 Hz, 2H, OCH₂), 1.41 (t, J=7.1 Hz, 3H, CH₃) .
-
HRMS : m/z calc. for C₁₂H₁₁N₃O₂ [M+H]⁺: 246.0878, found: 246.0875 .
Challenges and Optimization Opportunities
Key challenges include:
-
Regioselectivity : Competing 1,5- or 1,8-naphthyridine formation during cyclization. Using electron-withdrawing groups (e.g., nitro) at C5 directs cyclization to the 1,6-position .
-
Functional group compatibility : Ethyl esters are susceptible to hydrolysis under basic conditions. Neutral pH during workup preserves integrity .
Microwave-assisted syntheses (e.g., 100°C, 30 minutes) reduce reaction times by 60% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethyl ester group can be substituted with other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like ammonia or primary amines are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Amide or carboxylic acid derivatives.
Scientific Research Applications
Ethyl 5-amino-1,6-naphthyridine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets in the body. It can inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of 1,6-naphthyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of ethyl 5-amino-1,6-naphthyridine-8-carboxylate with key analogues:
Conformational Flexibility
This compound derivatives display unique conformational behavior. For example, X-ray analyses show that ethyl 5-amino-7-benzylseleno-8-cyano-4-(fur-2-yl)-1,2-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate crystallizes as a mixture of two symmetric conformers due to rotational flexibility around the selenoether bond . In contrast, (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate exhibits two crystallographically independent conformers per asymmetric unit, attributed to its decahydro-fused ring system . Such conformational diversity impacts molecular recognition in biological systems, particularly in binding to targets like G-protein-coupled receptors (GPCRs) .
Pharmacological Activity
- Antibacterial Activity: this compound derivatives demonstrate significant antibacterial potency, likely due to their ability to intercalate DNA or inhibit bacterial topoisomerases .
- Kinase Inhibition: tert-Butyl carbamate derivatives (e.g., tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate) show promise in targeting kinase signaling pathways, critical in cancer therapy .
Physicochemical Properties
- Solubility : The ethyl carboxylate group enhances aqueous solubility compared to halogenated analogues (e.g., 5-chloro-8-iodo-1,6-naphthyridine), which are more lipophilic .
- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -CCl₃) increase electrophilicity at the naphthyridine core, facilitating nucleophilic aromatic substitution reactions .
Biological Activity
Ethyl 5-amino-1,6-naphthyridine-8-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic naphthyridine core with an amino group at position 5 and a carboxylate group at position 8. These functional groups are pivotal in determining the compound's biological interactions and activities. The molecular formula is , with a molecular weight of approximately 220.24 g/mol.
Anticancer Potential
Research indicates that this compound exhibits significant binding affinities to proteins involved in cancer pathways. Molecular docking studies suggest its potential as a lead compound for drug development targeting various cancers.
Neuroprotective Effects
In vitro studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's . The compound has also shown protective effects on neuroblastoma cells under oxidative stress conditions, indicating its potential neuroprotective role .
Antimicrobial Activity
This compound has been evaluated for antimicrobial properties. Its structural analogs have shown activity against various bacterial strains, suggesting that modifications to the naphthyridine core can enhance efficacy against resistant pathogens .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Utilizing appropriate precursors to form the naphthyridine scaffold.
- Substitution Reactions : Introducing the amino and carboxylate groups through nucleophilic substitutions.
These synthetic routes provide flexibility in achieving desired yields and purities based on specific applications in medicinal chemistry.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate | Tetrahydrobenzene ring | Acetylcholinesterase inhibition |
| Ethyl 2-amino-3-cyanoquinoline-4-carboxylate | Quinoline core | Antimicrobial and anticancer properties |
| Ethyl 4-aminoquinoline-3-carboxylate | Quinoline structure | Antiviral activity |
| This compound | Naphthyridine core | Anticancer, neuroprotective, antimicrobial |
The unique combination of functional groups in this compound allows it to exhibit distinct biological properties compared to these similar compounds.
Study on Neuroprotective Effects
A study conducted on SH-SY5Y neuroblastoma cells demonstrated that this compound provided significant protection against oxidative stress induced by rotenone and oligomycin A. The compound showed improved cell viability and reduced markers of apoptosis .
Antimicrobial Efficacy
In another research effort focused on antimicrobial activity, derivatives of naphthyridine were tested against various strains of bacteria. This compound exhibited promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent in the face of rising drug resistance .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-amino-1,6-naphthyridine-8-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions and cyclization processes. For example, naphthyridine core formation often involves precursors like aminopyridine derivatives, followed by amino group introduction via nucleophilic substitution . Reaction conditions (e.g., temperature, solvent choice, and reaction time) critically impact yield. Alkaline or acidic hydrolysis of ester groups (common in related naphthyridines) requires optimization to avoid side reactions and ensure purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and hydrogen bonding of the amino and ester groups.
- Mass spectrometry (MS) for molecular weight verification (e.g., molecular ion peaks matching 217.22 g/mol) .
- High-performance liquid chromatography (HPLC) to assess purity, particularly after synthetic optimization steps .
Q. What are the common chemical reactions feasible for this compound, and how do they modify its biological activity?
- Methodological Answer : The compound undergoes reactions such as:
- Nucleophilic substitution : Replacing the ester group with other functional groups (e.g., amides) to alter solubility or target affinity .
- Oxidation/Reduction : Modifying the naphthyridine ring’s saturation state, which can enhance interaction with biological targets like enzymes .
- Coupling reactions : Introducing aryl or styrene groups to explore structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining regioselectivity?
- Methodological Answer : Scalability challenges arise from multi-step syntheses and purification hurdles. Strategies include:
- Catalyst screening : Using transition-metal catalysts to enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve reaction homogeneity and reduce byproducts .
- Flow chemistry : Continuous flow systems can mitigate batch-to-batch variability and improve yield consistency .
Q. What strategies are employed to analyze contradictory data regarding the biological activity of this compound derivatives across different studies?
- Methodological Answer : Contradictions often stem from assay variability or structural modifications. Resolving these requires:
- Dose-response validation : Replicating studies with standardized concentrations and controls .
- SAR analysis : Comparing derivatives with systematic substituent changes (e.g., ester vs. carboxylic acid groups) to isolate activity determinants .
- Target validation : Using knockout models or competitive binding assays to confirm interactions with proposed biological targets (e.g., bacterial enzymes) .
Q. How can computational methods aid in predicting the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Computational approaches include:
- Molecular docking : Simulating binding poses with targets like kinase enzymes to identify critical hydrogen bonds or hydrophobic interactions .
- QSAR modeling : Correlating electronic or steric parameters (e.g., Hammett constants) with activity data to guide derivative design .
- MD simulations : Assessing binding stability over time under physiological conditions .
Q. What are the challenges in elucidating the metabolic stability of this compound, and how can they be addressed experimentally?
- Methodological Answer : Key challenges include rapid ester hydrolysis in vivo and metabolite identification. Solutions involve:
- In vitro microsomal assays : Using liver microsomes to track phase I metabolism (e.g., esterase-mediated hydrolysis) .
- LC-MS/MS : Identifying metabolites via fragmentation patterns and comparing retention times with synthetic standards .
- Stabilizing modifications : Introducing steric hindrance near the ester group (e.g., tert-butyl substitution) to slow degradation .
Data Presentation and Analysis Guidelines
- Statistical rigor : Use ANOVA followed by post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report means ± SEM and effect sizes .
- Structural depictions : Include IUPAC names, SMILES notations, and PubChem IDs (e.g., InChIKey: YHALGDJDGQKVHY-UHFFFAOYSA-N) for reproducibility .
- Conflict resolution : Transparently document outlier exclusion criteria and statistical power calculations in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
